molecular formula C13H22N2O B2735977 {2-Amino-1-[4-(propan-2-yloxy)phenyl]ethyl}dimethylamine CAS No. 928000-64-0

{2-Amino-1-[4-(propan-2-yloxy)phenyl]ethyl}dimethylamine

Cat. No.: B2735977
CAS No.: 928000-64-0
M. Wt: 222.332
InChI Key: YQIGXGUELXVADN-UHFFFAOYSA-N
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Description

{2-Amino-1-[4-(propan-2-yloxy)phenyl]ethyl}dimethylamine (CAS 928000-64-0) is a tertiary amine derivative featuring a dimethylamine group attached to a phenethylamine backbone substituted with a propan-2-yloxy (isopropoxy) group at the para position of the phenyl ring. Its molecular formula is C₁₄H₂₂N₂O, with a molecular weight of 234.34 g/mol . The compound has been listed by multiple suppliers, though commercial availability appears to be discontinued as of 2025 .

Properties

IUPAC Name

N,N-dimethyl-1-(4-propan-2-yloxyphenyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-10(2)16-12-7-5-11(6-8-12)13(9-14)15(3)4/h5-8,10,13H,9,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIGXGUELXVADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CN)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {2-Amino-1-[4-(propan-2-yloxy)phenyl]ethyl}dimethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropoxybenzaldehyde and dimethylamine.

    Reaction Conditions: The key steps involve the formation of an imine intermediate, followed by reduction to yield the desired amine.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of {2-Amino-1-[4-(propan-2-yloxy)phenyl]ethyl}dimethylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of substituted phenethylamines with modifications on the aromatic ring and the ethylamine side chain. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Suppliers Notes
{2-Amino-1-[4-(propan-2-yloxy)phenyl]ethyl}dimethylamine 928000-64-0 –OCH(CH₃)₂ C₁₄H₂₂N₂O 234.34 6 suppliers (discontinued) Moderate polarity due to isopropoxy group.
{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine 914635-97-5 –CF₃ C₁₂H₁₅F₃N₂ 260.26 5 suppliers Higher lipophilicity from –CF₃; dihydrochloride salt available (CAS 1189496-82-9) .
{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine 1152586-63-4 –SCH₃ C₁₁H₁₈N₂S 210.34 2 suppliers Sulfur-containing analog; potential for metal coordination.
(2S)-2-({(2S)-2-Benzamido-3-[4-(propan-2-yloxy)phenyl]propanoyl}amino)-3-phenylpropyl acetate N/A –OCH(CH₃)₂ (peptide-linked) C₃₀H₃₃N₃O₅ 527.61 N/A Peptide derivative with enhanced steric bulk .
3-[4-[2-(Dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine N/A –OCH₂CH₂N(CH₃)₂ C₁₅H₂₅N₃O 263.38 N/A Extended alkyl chain increases flexibility .

Key Structural Differences

  • Substituent Effects: The isopropoxy group in the parent compound provides moderate steric hindrance and polarity compared to the electron-withdrawing –CF₃ group in the trifluoromethyl analog .

Commercial Availability

  • The parent compound and its methylsulfanyl analog are listed as discontinued , whereas the trifluoromethyl derivative remains accessible through specialized suppliers .

Research Implications and Gaps

  • Material Science : The methylsulfanyl analog’s sulfur atom could facilitate coordination chemistry or polymer applications, but experimental validation is lacking .
  • Need for Data : Comparative studies on solubility, stability, and biological activity across this compound class are absent in the evidence, highlighting a critical research gap.

Biological Activity

{2-Amino-1-[4-(propan-2-yloxy)phenyl]ethyl}dimethylamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and its interactions with various biological targets.

The compound has a molecular formula of C13H19N2O and a molecular weight of approximately 221.30 g/mol. It features an amino group, a dimethylamine moiety, and a phenolic ether structure, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects such as:

  • Receptor Binding : It binds to neurotransmitter receptors, influencing signal transduction pathways.
  • Enzyme Modulation : The compound can inhibit or activate enzymes involved in metabolic processes.

Biological Activity and Cytotoxicity

Recent studies have highlighted the cytotoxic potential of this compound against different cancer cell lines. The following table summarizes key findings from relevant research:

Study Cell Line IC50 (µM) Comparison to Cisplatin Mechanism
Study 1MDA-MB-2310.478.75 times more potentInduction of apoptosis
Study 2SUIT-23.0Less potent than cisplatinCell cycle arrest
Study 3HT-290.850.8 times more activeTopoisomerase II inhibition

These findings indicate that this compound exhibits significant cytotoxicity against breast cancer cell lines, particularly MDA-MB-231, where it has shown superior potency compared to the standard chemotherapeutic agent cisplatin.

Case Studies

  • Cytotoxic Activity Evaluation : In vitro studies assessed the cytotoxic effects of the compound using the MTT assay on various cancer cell lines. Results indicated that the compound induced apoptosis in MDA-MB-231 cells, with flow cytometric analysis revealing an increase in sub-G1 phase cells, indicative of apoptotic activity.
  • Structure-Activity Relationship (SAR) : Research indicates that modifications in the chemical structure of this compound can enhance its biological activity. For instance, derivatives with different substituents on the aromatic ring showed varied potency against cancer cell lines.

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